N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl and glycinamide moieties, in particular, contribute to its distinct properties compared to similar compounds .
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O6S/c1-21(28(23,24)13-6-8-16(26-3)14(19)10-13)11-18(22)20-15-7-5-12(25-2)9-17(15)27-4/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVOXCVFDBAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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